

An In-depth Technical Guide to Bis(benzoylmethyl) sulfide (CAS 2461-80-5)

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Compound of Interest

Compound Name: *Bis(benzoylmethyl) sulfide*

Cat. No.: *B1361627*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzoylmethyl) sulfide, with the Chemical Abstracts Service (CAS) number 2461-80-5, is a symmetrical sulfide bearing two benzoylmethyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. The document focuses on its roles as a crosslinking agent, a photoinitiator, and its potential in organic synthesis, while also touching upon the broader context of the biological activities of related sulfur-containing compounds. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development.

Chemical and Physical Properties

Bis(benzoylmethyl) sulfide is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

Property	Value
CAS Number	2461-80-5
Molecular Formula	C ₁₆ H ₁₄ O ₂ S
Molecular Weight	270.35 g/mol
Appearance	Crystalline solid
Melting Point	77-79 °C
Boiling Point	457.9 °C (predicted)
Density	1.23 g/cm ³ (predicted)
Flash Point	230.7 °C (predicted)
Solubility	Insoluble in water, soluble in many organic solvents

Synonyms: 2,2'-Thiobis(1-phenylethanone), Diphenacyl sulfide, α,α' -Thiobisacetophenone

Synthesis

A reliable method for the synthesis of **Bis(benzoylmethyl) sulfide** involves the reaction of a phenacyl halide, such as 2-bromoacetophenone, with a sulfur source like sodium sulfide.

Experimental Protocol: Synthesis from 2-Bromoacetophenone and Sodium Sulfide

Materials:

- 2-Bromoacetophenone
- Sodium sulfide nonahydrate (Na₂S·9H₂O)
- Ethanol
- Water

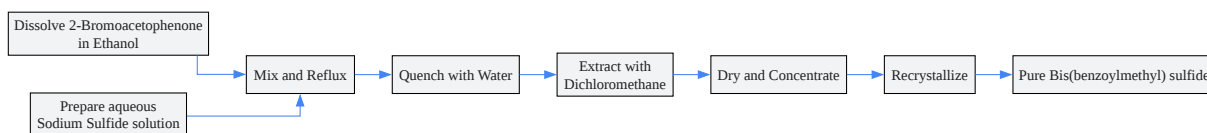
- Dichloromethane
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (2.0 equivalents) in ethanol.
- **Addition of Sodium Sulfide:** In a separate beaker, prepare a solution of sodium sulfide nonahydrate (1.0 equivalent) in water. Add this aqueous solution dropwise to the stirred ethanolic solution of 2-bromoacetophenone at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL) using a separatory funnel.
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure **Bis(benzoylmethyl) sulfide** as a crystalline solid.

Logical Workflow for Synthesis:



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Synthesis of **Bis(benzoylmethyl) sulfide**.

Spectral Data

The structural confirmation of **Bis(benzoylmethyl) sulfide** is achieved through various spectroscopic techniques. The expected spectral data are as follows:

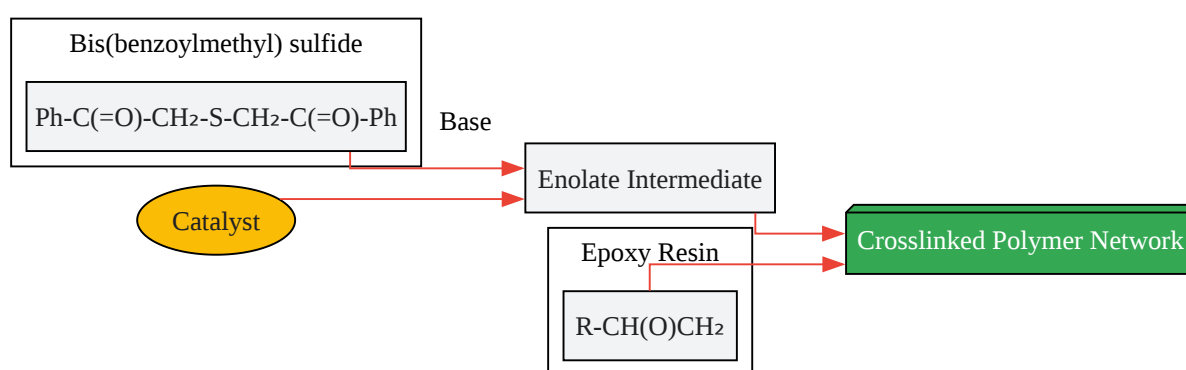
Spectroscopy	Expected Peaks/Signals
^1H NMR (CDCl_3)	δ ~4.3 ppm (s, 4H, $-\text{CH}_2-$), δ ~7.4-8.0 ppm (m, 10H, Ar-H)
^{13}C NMR (CDCl_3)	δ ~38 ppm ($-\text{CH}_2-$), δ ~128-134 ppm (Ar-C), δ ~194 ppm (C=O)
FTIR (KBr)	~1680 cm^{-1} (C=O stretching), ~3060 cm^{-1} (Ar-C-H stretching), ~1450, 1590 cm^{-1} (C=C aromatic stretching)
Mass Spec (EI)	m/z 270 (M^+), fragments corresponding to the loss of benzoyl and phenacyl groups.

Applications

Crosslinking Agent

Bis(benzoylmethyl) sulfide can act as a crosslinking agent for polymers, particularly for resins that cure via mechanisms involving active methylene groups. The two α -hydrogens adjacent to the carbonyl groups are acidic and can participate in condensation reactions.

Proposed Crosslinking Mechanism with Epoxy Resins: In the presence of a suitable catalyst, the enolate of **Bis(benzoylmethyl) sulfide** can be formed, which can then react with the epoxide rings of the resin, leading to the formation of a crosslinked polymer network.



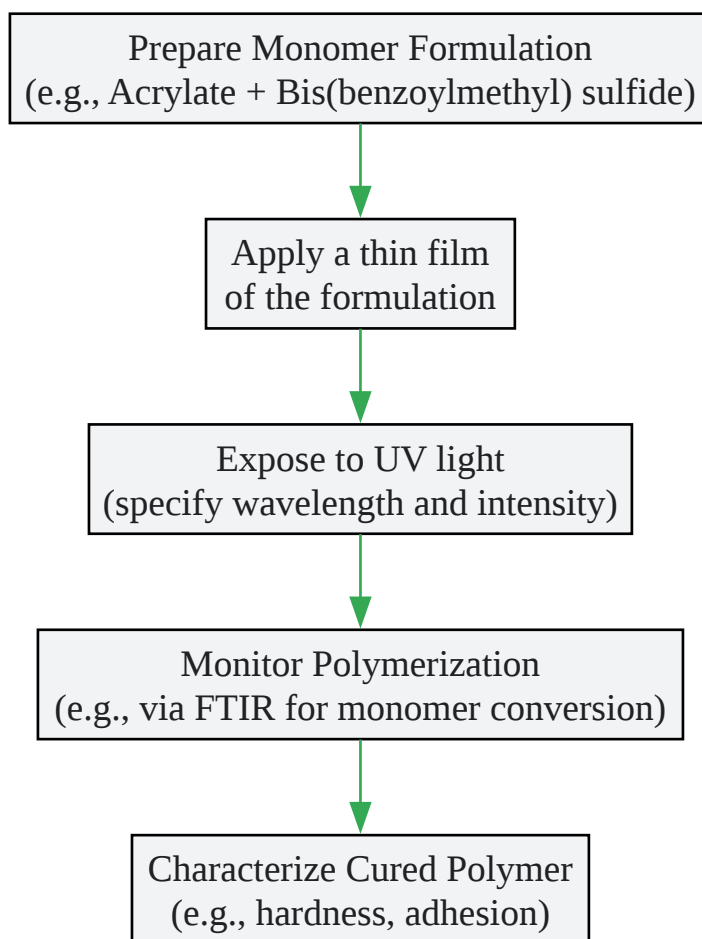
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Crosslinking of epoxy resin with **Bis(benzoylmethyl) sulfide**.

Photoinitiator

Upon exposure to ultraviolet (UV) light, **Bis(benzoylmethyl) sulfide** can undergo photocleavage to generate free radicals. These radicals can then initiate the polymerization of vinyl monomers, such as acrylates and methacrylates. The benzoylmethyl radical is a key species in initiating the polymerization process.

Experimental Workflow for Photopolymerization:



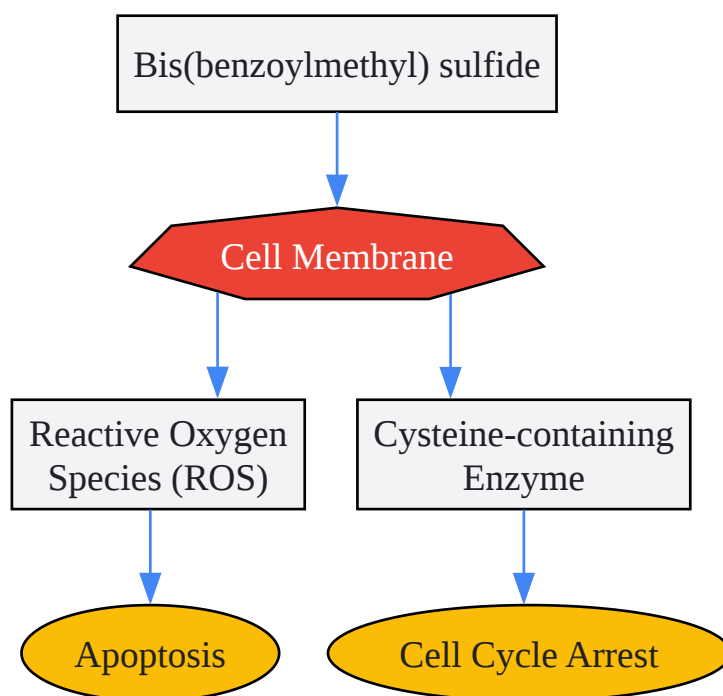
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Workflow for photopolymerization using **Bis(benzoylmethyl) sulfide**.

Potential in Drug Development

While there is no direct evidence of the biological activity of **Bis(benzoylmethyl) sulfide** in the current literature, the broader class of sulfur-containing organic compounds has shown significant promise in medicinal chemistry. Many organosulfur compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the sulfide linkage and the benzoyl groups in **Bis(benzoylmethyl) sulfide** makes it a candidate for future investigation in drug discovery.

Hypothetical Signaling Pathway Interaction: Given the reactivity of similar sulfur-containing compounds, one could hypothesize that **Bis(benzoylmethyl) sulfide** might interact with cellular signaling pathways involving reactive oxygen species (ROS) or enzymes with critical cysteine residues in their active sites. Further research is required to explore these possibilities.



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Hypothetical cellular interactions of **Bis(benzoylmethyl) sulfide**.

Safety and Handling

Bis(benzoylmethyl) sulfide should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

Bis(benzoylmethyl) sulfide is a versatile chemical with established applications as a crosslinking agent and photoinitiator. Its synthesis is straightforward, and its properties are well-characterized. While its biological activity remains unexplored, the broader context of sulfur-containing compounds in drug discovery suggests that it may be a molecule of interest for future research. This technical guide provides a solid foundation for scientists and researchers to understand and utilize **Bis(benzoylmethyl) sulfide** in their respective fields.

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